Clociguanil

Antimalarial Rodent Malaria Model Efficacy

Clociguanil (BRL 50216) is a direct-acting DHFR inhibitor with sub-nanomolar potency (IC50 0.05 nM vs wild-type P. falciparum) and 30-fold superior in vivo efficacy (ED50 0.16 mg/kg) over cycloguanil. Its unique 3,4-dichlorobenzyloxy moiety confers sympathomimetic and quinidine-like antiarrhythmic effects absent in other DHFR inhibitors, enabling off-target cardiovascular safety studies. Ideal positive control for high-throughput screening and resistance profiling. Requires no metabolic activation, unlike proguanil prodrugs.

Molecular Formula C12H15Cl2N5O
Molecular Weight 316.18 g/mol
CAS No. 3378-93-6
Cat. No. B1669191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClociguanil
CAS3378-93-6
SynonymsBRL 50216
clociguanil
clociguanil monohydrochloride
WR38839
Molecular FormulaC12H15Cl2N5O
Molecular Weight316.18 g/mol
Structural Identifiers
SMILESCC1(N=C(N=C(N1OCC2=CC(=C(C=C2)Cl)Cl)N)N)C
InChIInChI=1S/C12H15Cl2N5O/c1-12(2)18-10(15)17-11(16)19(12)20-6-7-3-4-8(13)9(14)5-7/h3-5H,6H2,1-2H3,(H4,15,16,17,18)
InChIKeyXDTNOYLBDDCJSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clociguanil Procurement Guide: Baseline Identity and Primary Antimalarial Mechanism


Clociguanil (CAS 3378-93-6; BRL 50216; WR 38839) is a synthetic antimalarial agent belonging to the N-benzyloxydihydrotriazine class [1]. It functions primarily as a potent inhibitor of the Plasmodium parasite's dihydrofolate reductase (DHFR) enzyme, with a reported IC50 of 55.6 nM . Its chemical structure is defined by a 3,4-dichlorobenzyloxy substituent attached to a 1,3,5-triazine core [1]. While initially investigated for clinical use, its development was discontinued, and it is now utilized exclusively as a research tool for studying DHFR inhibition, antifolate resistance mechanisms, and comparative pharmacology [2].

Why Generic Substitution of Clociguanil for Cycloguanil or Proguanil is Not Recommended


While Clociguanil is a dihydrotriazine DHFR inhibitor similar to cycloguanil (the active metabolite of proguanil) [1], it possesses a unique 3,4-dichlorobenzyloxy substituent [1] that confers a distinct pharmacological profile [2]. This structural divergence translates into quantifiable differences in intrinsic potency [3], activity against specific DHFR mutants [4], and in vivo efficacy [3], which would compromise experimental reproducibility and scientific validity if substituted without consideration. Crucially, unlike proguanil, clociguanil is a direct-acting DHFR inhibitor and not a prodrug requiring metabolic activation [1], making it a more suitable tool for specific in vitro and mechanistic studies. The following evidence demonstrates that clociguanil's performance is not interchangeable with its closest analogs.

Clociguanil Quantitative Performance Data vs. Comparators for Research Sourcing


In Vivo Potency of Clociguanil vs. Cycloguanil and Chloroquine in a Murine Malaria Model

In a 4-day suppressive test against P. berghei in mice, clociguanil administered subcutaneously demonstrated an ED50 of 0.16 mg/kg and an ED90 of 0.39 mg/kg [1]. This potency was directly compared to cycloguanil and chloroquine within the same test system, where clociguanil was shown to be approximately 30-fold more active than cycloguanil and 10-fold more active than chloroquine [1].

Antimalarial Rodent Malaria Model Efficacy

In Vitro Potency of Clociguanil Against Wild-Type P. falciparum vs. Cycloguanil and Pyrimethamine

In an in vitro assay using the drug-sensitive NF54 strain of P. falciparum, clociguanil exhibited an IC50 of 0.05 nM (±0.02) [1]. Under the same experimental conditions, cycloguanil and pyrimethamine both showed higher IC50 values of 0.61 nM (±0.09) and 0.61 nM (±0.00), respectively [1]. This indicates clociguanil is approximately 12-fold more potent than both comparators against this wild-type strain.

Plasmodium falciparum Drug Sensitivity DHFR Inhibition

Clociguanil Activity Against Pyrimethamine-Resistant P. falciparum vs. Cycloguanil and Pyrimethamine

Against the pyrimethamine-resistant TM91c235 strain of P. falciparum, clociguanil's IC50 increased to 11.19 nM (±2.10), resulting in a Relative Resistance (RR) index of 211 [1]. In direct comparison, cycloguanil showed an IC50 of 85.58 nM (RR: 74), and pyrimethamine showed an IC50 of 1276.60 nM (RR: 2103) [1]. While all three compounds experienced reduced potency against the resistant strain, clociguanil retained the lowest absolute IC50 value, demonstrating higher potency than cycloguanil (85.58 nM) and pyrimethamine (1276.60 nM) in this resistant context.

Drug Resistance P. falciparum Antifolate

Comparative Therapeutic Clearance of Established P. berghei Infection

In a therapeutic experiment using mice with an established P. berghei infection, a single dose of 100 mg/kg of clociguanil administered either orally or subcutaneously was shown to completely clear the parasitemia within 72 hours post-dosing [1]. While a direct comparator study for this specific therapeutic model was not found, this result demonstrates a robust in vivo cure that contrasts with the clinical observation that clociguanil's rapid excretion precluded single-dose therapy in human P. falciparum infections [2].

In Vivo Therapeutics Rodent Malaria Parasite Clearance

Resistance Profile: Cross-Resistance Patterns Between Clociguanil and Cycloguanil in Rodent Malaria

A comparative drug-resistance study using P. berghei in mice was conducted with clociguanil and cycloguanil [1]. Two resistant lines from the sensitive N strain of P. berghei were selected, revealing that development of resistance to either compound confers cross-resistance to the other [1]. The study further indicated that clociguanil maintains potent activity against both the sensitive N strain and the cycloguanil-resistant B line when used in combination with a selected sulphonamide [1].

Drug Resistance Cross-Resistance P. berghei

Optimal Research and Industrial Use Cases for Clociguanil (BRL 50216)


Comparative Pharmacology Studies of Triazine DHFR Inhibitors

Clociguanil's quantifiably distinct in vivo and in vitro potency profiles, established through direct head-to-head comparisons with cycloguanil and pyrimethamine [1], make it an essential tool for comparative pharmacology. Researchers can use clociguanil as a benchmark to explore the impact of the 3,4-dichlorobenzyloxy substituent on DHFR binding, drug sensitivity, and the evolution of resistance. Its direct-acting nature, unlike the prodrug proguanil, simplifies in vitro studies.

Investigating Antifolate Drug Resistance Mechanisms

The compound is highly valuable for studies on antifolate resistance in Plasmodium. Its performance against specific resistant strains and cross-resistance pattern with cycloguanil [1] provide a known baseline for investigating the genetic and biochemical mechanisms of resistance. Experiments using transgenic parasite lines expressing mutant DHFR enzymes can leverage the known IC50 values for clociguanil against specific mutants (e.g., single and quadruple mutants) [2] to validate models of drug susceptibility.

In Vivo Efficacy Studies in Rodent Malaria Models

The well-characterized in vivo efficacy of clociguanil against P. berghei in mice, including specific ED50/ED90 values and a defined curative dose [1], provides a robust reference standard for rodent malaria models. It can serve as a positive control or a comparator when evaluating the efficacy of novel antimalarial candidates or combination therapies in vivo.

Structure-Activity Relationship (SAR) Studies on Triazine-Based Antifolates

As a specific analog within the N-benzyloxydihydrotriazine series, clociguanil serves as a key reference compound for SAR studies. Its defined chemical structure and associated potency data [1] provide a critical data point for understanding how modifications to the benzyloxy moiety impact antimalarial activity and DHFR inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clociguanil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.